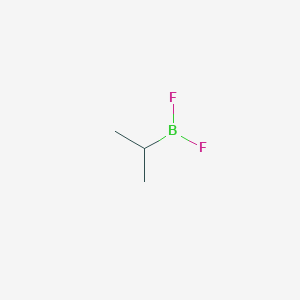

Isopropyldifluoroborane

Description

Isopropyldifluoroborane (C$3$H$7$BF$2$, CAS 3857-03-2) is an organoboron compound featuring a boron atom covalently bonded to two fluorine atoms and an isopropyl group (C$3$H$_7$) . Its structure adopts a trigonal planar geometry around the boron center, characteristic of sp$^2$ hybridization.

Properties

CAS No. |

3857-03-2 |

|---|---|

Molecular Formula |

C3H7BF2 |

Molecular Weight |

91.90 g/mol |

IUPAC Name |

difluoro(propan-2-yl)borane |

InChI |

InChI=1S/C3H7BF2/c1-3(2)4(5)6/h3H,1-2H3 |

InChI Key |

ZNGYGWBCHYGGRA-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyldifluoroborane can be synthesized through several methods. One common method involves the reaction of isopropylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isopropyldifluoroborane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isopropylboronic acid and difluoroboric acid.

Reduction: Reduction reactions can convert this compound back to isopropylborane.

Substitution: The fluorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

Oxidation: Isopropylboronic acid and difluoroboric acid.

Reduction: Isopropylborane.

Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Isopropyldifluoroborane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Research is ongoing to investigate its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Mechanism of Action

The mechanism by which isopropyldifluoroborane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between Isopropyldifluoroborane and related boron-fluorine compounds:

Key Comparisons

a) Substituent Effects on Reactivity

- This compound vs. Aminodifluoroborane: The isopropyl group enhances solubility in organic solvents compared to the smaller amino group. The amino group’s lone pair in aminodifluoroborane may coordinate to boron, reducing electrophilicity, whereas fluorine’s electronegativity in this compound amplifies Lewis acidity.

b) Ionic vs. Covalent Structures

- Sodium dihydroxydifluoroborate is ionic, with tetrahedral boron coordination, contrasting with the trigonal planar, covalent structure of this compound. This difference influences applications: ionic compounds like the sodium salt may serve in electrolytes, while covalent boranes act as Lewis acids.

c) Toxicity Profiles

- Diisopropylfluorophosphate (DFP) is acutely toxic (AEGL-1: 0.003 ppm), acting as a neurotoxin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.